Fmoc-D-his(trt)-OH

Descripción general

Descripción

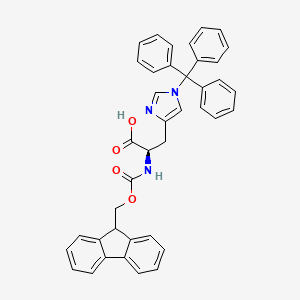

Fmoc-D-histidine(trityl)-OH is a derivative of the amino acid histidine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a trityl (trt) protecting group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-histidine(trityl)-OH typically involves the protection of the amino and side chain groups of histidine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the imidazole side chain with the trityl group. The reaction conditions often involve the use of base and organic solvents to facilitate the protection reactions.

Industrial Production Methods

In industrial settings, the production of Fmoc-D-histidine(trityl)-OH is carried out using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques also enables the efficient production of large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-histidine(trityl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and trityl protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the trityl group is removed using trifluoroacetic acid (TFA).

Coupling: Peptide bond formation is facilitated by coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-histidine(trityl)-OH serves as a building block.

Aplicaciones Científicas De Investigación

Role in Solid-Phase Peptide Synthesis

2.1 Minimizing Racemization

One of the critical challenges in peptide synthesis involving histidine residues is racemization, which can lead to the formation of undesired D- and L-enantiomers. Fmoc-D-his(trt)-OH has been shown to undergo partial racemization during coupling reactions; however, strategies such as the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly reduce this effect .

2.2 Coupling Efficiency

In studies that utilized this compound, it was found that coupling reactions performed with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) yielded minimal racemization, with reported levels remaining below 5% . This efficiency is crucial for synthesizing peptides with high purity and desired biological activity.

Applications in Protein Engineering

3.1 Designing Heterochiral Protein Interactions

Recent research has highlighted the application of this compound in designing heterochiral protein-protein interactions. For instance, engineered D-protein binders targeting specific proteins like TrkA and IL-6 have demonstrated effective binding capabilities, suggesting that D-amino acids can be strategically used to enhance the specificity and affinity of protein interactions .

3.2 Mirror-Image Monobodies

The synthesis of mirror-image monobodies using this compound has been explored as a method to create therapeutics that can evade immune detection. These monobodies exhibit strong binding to their targets while maintaining favorable pharmacological properties . This application underscores the potential for D-amino acid derivatives in developing novel therapeutic agents.

Case Studies

Mecanismo De Acción

The mechanism of action of Fmoc-D-histidine(trityl)-OH involves its incorporation into peptide chains during SPPS. The Fmoc and trityl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions. Upon deprotection, the histidine residue can participate in various biochemical interactions, such as metal ion coordination, hydrogen bonding, and catalysis.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-histidine(trityl)-OH: The L-enantiomer of histidine with similar protecting groups.

Fmoc-D-histidine(tert-butyl)-OH: A variant with a tert-butyl protecting group instead of trityl.

Fmoc-D-histidine(Boc)-OH: A variant with a Boc (tert-butyloxycarbonyl) protecting group.

Uniqueness

Fmoc-D-histidine(trityl)-OH is unique due to the combination of the Fmoc and trityl protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for SPPS, where the preservation of the integrity of the peptide chain is crucial.

Actividad Biológica

Fmoc-D-his(trt)-OH, or N-Fmoc-N'-trityl-D-histidine, is a derivative of the amino acid histidine widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in enhancing the stability and efficacy of peptide chains during synthesis, while also minimizing racemization—a common issue in peptide chemistry.

- Molecular Formula : C₄₀H₃₃N₃O₄

- Molecular Weight : 619.708 g/mol

- Density : 1.2±0.1 g/cm³

- Melting Point : 150-155 °C

- Boiling Point : 811.7±65.0 °C at 760 mmHg

- CAS Number : 109425-51-6

These properties facilitate its use in various biochemical applications, particularly in synthesizing peptides that require specific structural characteristics.

This compound is employed primarily in SPPS, where it serves as a building block for peptides. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, while the trityl (Trt) group protects the side-chain of histidine. This protection is crucial as it prevents unwanted side reactions and racemization during the synthesis process.

Target of Action

The primary action of this compound occurs within controlled laboratory settings, where it aids in the formation of peptide bonds without compromising the integrity of the histidine residue.

Pharmacokinetics and Efficacy

Research indicates that this compound significantly reduces epimerization rates compared to other protecting groups such as Boc (tert-butyloxycarbonyl). For instance, studies have shown that using Fmoc-His(Trt)-OH resulted in epimerization levels exceeding 16% under certain conditions, whereas Fmoc-His(Boc)-OH maintained levels below 0.2% under similar conditions .

Peptide Synthesis

This compound is extensively used in synthesizing bioactive peptides that can interact with various biological targets, including proteins and enzymes. This capability is particularly beneficial for creating peptides that can modulate biological pathways or serve as therapeutic agents.

Case Studies

- Solid Tumor Therapeutics : In a study involving methotrexate-conjugated peptides, this compound was utilized to synthesize cell-penetrating peptides (CPPs). These CPPs were designed to enhance the delivery of methotrexate to resistant cancer cells, demonstrating improved cytotoxicity compared to methotrexate alone .

- Protein-Protein Interactions : Research has shown that peptides synthesized with this compound can effectively study protein-protein interactions due to their structural stability and reduced racemization rates. This characteristic allows for more accurate binding studies and interaction assays.

Comparative Analysis with Other Protecting Groups

| Protecting Group | Epimerization Rate | Stability | Application |

|---|---|---|---|

| Fmoc-His(Trt)-OH | >16% | Moderate | General SPPS |

| Fmoc-His(Boc)-OH | <0.2% | High | High-temperature SPPS |

| Fmoc-His(3-Bum)-OH | <5% | High | Sensitive coupling reactions |

This table illustrates the advantages of using this compound in specific contexts where reduced epimerization is critical.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMYDXUIZKNHDT-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660800 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135610-90-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.